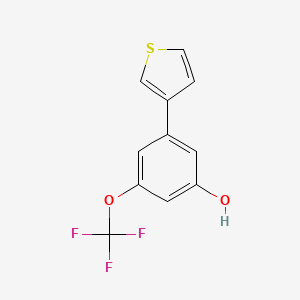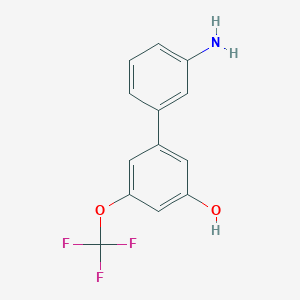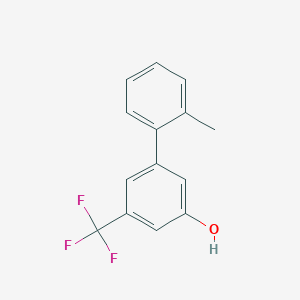
5-(2-Methylphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)-3-trifluoromethylphenol (95%) is an organic compound belonging to the class of phenols, which are derivatives of phenol. It is a white, crystalline solid with a molecular weight of 216.25 g/mol and a melting point of 57-59 °C. It is soluble in methanol and ethanol and slightly soluble in water. 5-(2-Methylphenyl)-3-trifluoromethylphenol is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as a catalyst in organic synthesis, and as a reagent in organic reactions.
科学的研究の応用
5-(2-Methylphenyl)-3-trifluoromethylphenol has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a substrate in the study of enzyme kinetics and as a model compound in the study of the mechanism of action of certain drugs.
作用機序
The mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethylphenol is not well-understood. However, it is believed that its trifluoromethyl group is involved in the catalytic activity of the compound and may play a role in its ability to activate certain types of substrates. In addition, the presence of the phenolic hydroxyl group may also play a role in its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methylphenyl)-3-trifluoromethylphenol are not well-understood. However, it has been shown to have some inhibitory effects on certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it has been shown to have some antioxidant activity and may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethylphenol in laboratory experiments include its low cost, ease of synthesis, and wide availability. In addition, it has a relatively low toxicity and is not a skin irritant. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of reactions.
将来の方向性
Future research on 5-(2-Methylphenyl)-3-trifluoromethylphenol could focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research could be conducted to better understand its mechanism of action and to develop new synthetic methods for its production. Finally, additional studies could be conducted to explore its potential as a catalyst in organic reactions and its ability to activate certain types of substrates.
合成法
5-(2-Methylphenyl)-3-trifluoromethylphenol can be synthesized through various methods. One method involves the reaction of 2-methylphenol and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction produces a trifluoroacetate ester, which is then hydrolyzed to the desired product. Another method involves the reaction of 2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction also produces a trifluoroacetate ester, which is then hydrolyzed to the desired product.
特性
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-4-2-3-5-13(9)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGKIJCGOWFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686497 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-14-0 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


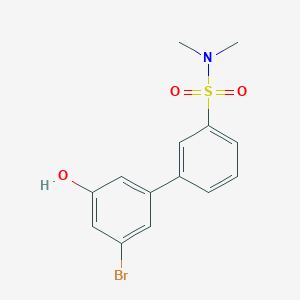

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
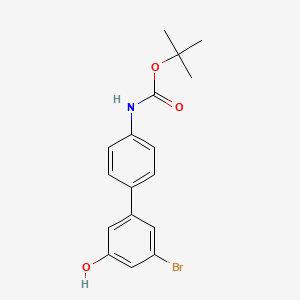
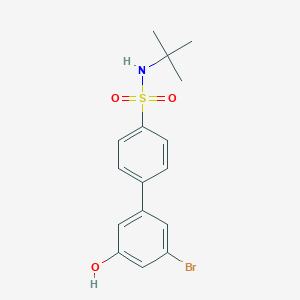
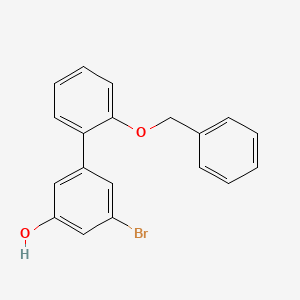
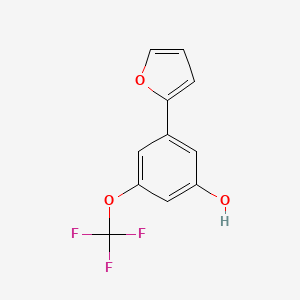
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)


